molecular formula C10H10 B101291 Benzene, 1-methyl-3-(1-propynyl)- CAS No. 18826-62-5

Benzene, 1-methyl-3-(1-propynyl)-

Cat. No. B101291
CAS RN: 18826-62-5
M. Wt: 130.19 g/mol
InChI Key: NCUOXYWUXZNHAU-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-3-(1-propynyl)-” is a chemical compound with the molecular formula C10H10 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions . Two reactions, an acylation and a bromination, are typically involved when synthesizing benzene derivatives with two or more substituents . The order of these reactions can change the products produced .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-3-(1-propynyl)-” consists of a benzene ring with a methyl group (CH3) and a propynyl group (C3H3) attached . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzene derivatives undergo electrophilic substitution reactions . The reactivity of the compound compared with benzene itself can be influenced by substituents on the benzene ring . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution, while a nitro substituent decreases the ring’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can vary. Benzene itself belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene is non-polar and is immiscible with water but is readily miscible with organic solvents .

Safety And Hazards

Long-term exposure to benzene can affect bone marrow and blood production . Short-term exposure to high levels of benzene can cause drowsiness, dizziness, unconsciousness, and death . It’s important to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

1-methyl-3-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUOXYWUXZNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172172
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methyl-3-(1-propynyl)-

CAS RN

18826-62-5
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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